molecular formula C21H17N3O B8807267 N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine CAS No. 438247-46-2

N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine

Cat. No.: B8807267
CAS No.: 438247-46-2
M. Wt: 327.4 g/mol
InChI Key: QRAUYZNJQJFUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine is a useful research compound. Its molecular formula is C21H17N3O and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

438247-46-2

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine

InChI

InChI=1S/C21H17N3O/c1-25-17-13-11-16(12-14-17)22-21-18-9-5-6-10-19(18)23-20(24-21)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23,24)

InChI Key

QRAUYZNJQJFUOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-phenylquinazoline (590 mg, 2.45 mmol) in THF (10 mL) was added m-anisidine (301 mg, 2.45 mmol) and NaH (60%, 120 mg, 3.0 mmol). The mixture was refluxed for 24 h. After cooled to room temperature, the mixture was diluted with 1:1 hexane/EtOAc (100 mL), washed with water and brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by chromatography (3:1 hexane/EtOAc) to yield the title compound as a white solid (173 mg, 0.53 mmol, 22%). 1H NMR (CDCl3): 8.54–8.51 (m, 2H), 8.00–7.74 (m, 5H), 7.52–7.47 (m, 4H), 7.38 (s, 1H), 7.02–7.00 (m, 2H), 3.88 (s, 3H).
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
301 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
hexane EtOAc
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
22%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.